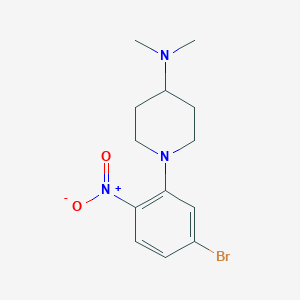1-(5-Bromo-2-nitrophenyl)-N,N-dimethylpiperidin-4-amine
CAS No.: 1779127-85-3
Cat. No.: VC2763758
Molecular Formula: C13H18BrN3O2
Molecular Weight: 328.2 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1779127-85-3 |
|---|---|
| Molecular Formula | C13H18BrN3O2 |
| Molecular Weight | 328.2 g/mol |
| IUPAC Name | 1-(5-bromo-2-nitrophenyl)-N,N-dimethylpiperidin-4-amine |
| Standard InChI | InChI=1S/C13H18BrN3O2/c1-15(2)11-5-7-16(8-6-11)13-9-10(14)3-4-12(13)17(18)19/h3-4,9,11H,5-8H2,1-2H3 |
| Standard InChI Key | JINFDSVVZZEHRE-UHFFFAOYSA-N |
| SMILES | CN(C)C1CCN(CC1)C2=C(C=CC(=C2)Br)[N+](=O)[O-] |
| Canonical SMILES | CN(C)C1CCN(CC1)C2=C(C=CC(=C2)Br)[N+](=O)[O-] |
Introduction
1-(5-Bromo-2-nitrophenyl)-N,N-dimethylpiperidin-4-amine is a complex organic compound that has garnered significant attention in scientific research due to its unique structural features and potential applications. This compound consists of a piperidine ring attached to a phenyl group substituted with both bromine and nitro groups, making it an aromatic amine and a piperidine derivative. Its molecular formula is C13H18BrN3O2, with a molecular weight of 328.20 g/mol .
Synthesis and Chemical Reactions
The synthesis of 1-(5-Bromo-2-nitrophenyl)-N,N-dimethylpiperidin-4-amine typically involves multiple steps, requiring careful control of reaction conditions such as temperature and solvent choice to optimize yield and purity. Common solvents used include ethanol or dimethyl sulfoxide, while catalysts like palladium on carbon may be employed in hydrogenation steps.
This compound can participate in various chemical reactions, and the specific conditions—such as temperature, pressure, and concentration—are crucial for achieving desired outcomes and minimizing side reactions.
Research Findings and Future Directions
Research on 1-(5-Bromo-2-nitrophenyl)-N,N-dimethylpiperidin-4-amine is ongoing, with a focus on its chemical properties and potential applications in drug design. Further studies are needed to explore its biological activity and to develop it as a therapeutic agent. The compound's structural complexity and reactivity make it a promising candidate for various scientific investigations .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume